1-azido-4-fluoro-2-iodobenzene
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Overview
Description
1-azido-4-fluoro-2-iodobenzene: is an organic compound that features a benzene ring substituted with azido, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-azido-4-fluoro-2-iodobenzene can be synthesized through a multi-step process. One common method involves the initial preparation of 1-fluoro-4-iodobenzene, followed by the introduction of the azido group. The synthesis typically involves:
Halogenation: Starting with a benzene derivative, halogenation is performed to introduce the fluoro and iodo groups.
Azidation: The azido group is introduced using sodium azide in the presence of a suitable solvent and catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety protocols due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-azido-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The iodo group can be involved in cross-coupling reactions such as the Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Sodium azide: for azidation.
Palladium catalysts: for cross-coupling reactions.
Solvents: such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Amines: from azido group reduction.
Biaryl compounds: from cross-coupling reactions.
Scientific Research Applications
1-azido-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkynes in click chemistry to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 1-azido-4-fluoro-2-iodobenzene involves its reactivity due to the presence of the azido, fluoro, and iodo groups:
Azido Group: Highly reactive, can undergo cycloaddition reactions, forming triazoles in the presence of alkynes.
Iodo Group: Facilitates cross-coupling reactions through oxidative addition, forming new carbon-carbon bonds.
Fluoro Group: Influences the electronic properties of the benzene ring, affecting the reactivity of the other substituents.
Comparison with Similar Compounds
1-fluoro-4-iodobenzene: Lacks the azido group, used in similar cross-coupling reactions.
1-azido-2-fluoro-4-iodobenzene: Similar structure but different substitution pattern, leading to varied reactivity.
Uniqueness: 1-azido-4-fluoro-2-iodobenzene is unique due to the combination of azido, fluoro, and iodo groups on the benzene ring, providing a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
1544822-75-4 |
---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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